5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride
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Overview
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride is an organic compound with a complex structure that includes a hexahydrocyclohepta[b]indole core and a sulfonyl chloride functional group
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride typically involves the reaction of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reagent: Chlorosulfonic acid (ClSO₃H)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, making it a useful intermediate in the synthesis of sulfonamides and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: The parent compound without the sulfonyl chloride group.
4,5,6,7-Tetrahydroindole: A structurally related compound with a different degree of saturation.
Indole-2-sulfonyl chloride: A simpler analog with a similar functional group.
Uniqueness
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride is unique due to its combination of a hexahydrocyclohepta[b]indole core and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c14-18(16,17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXRXUUYEGNTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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